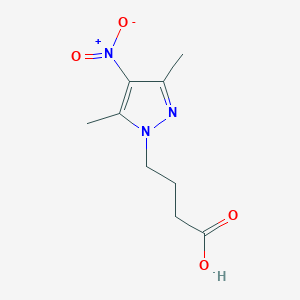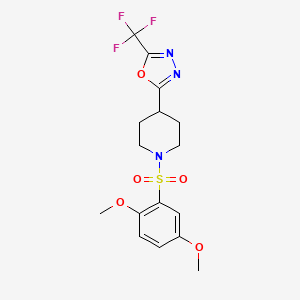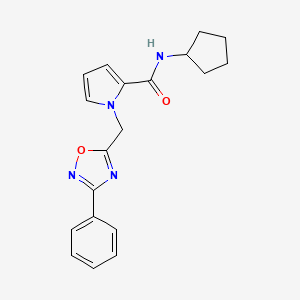
N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CP-1 and is known for its unique chemical structure and properties. In
Wissenschaftliche Forschungsanwendungen
Nitric Oxide Synthase Inhibition
Compounds related to N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide have been evaluated for their inhibitory activity against neural and inducible Nitric Oxide Synthase (nNOS and iNOS). These compounds, specifically those with 5-phenyl-1H-pyrrole-2-carboxamide derivatives, demonstrated potential as regulators of in vivo nNOS and iNOS activity, showing good selectivity and potency. This indicates a potential application in managing conditions associated with overproduction of nitric oxide, such as in Parkinson's disease models (Luisa C López Cara et al., 2009).
Antifungal Activity
N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a category closely related to the target compound, have demonstrated moderate antifungal activities. This was particularly evident against phytopathogenic fungi, indicating the potential for agricultural applications to protect crops from fungal diseases (Zhibing Wu et al., 2012).
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(20-15-9-4-5-10-15)16-11-6-12-23(16)13-17-21-18(22-25-17)14-7-2-1-3-8-14/h1-3,6-8,11-12,15H,4-5,9-10,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMXCWYFRKYBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CN2CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
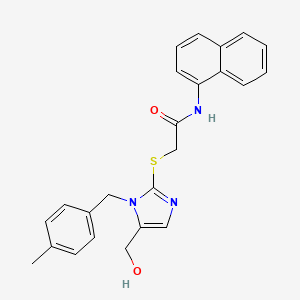
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)
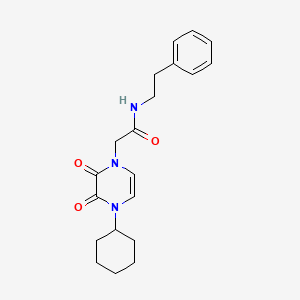


![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
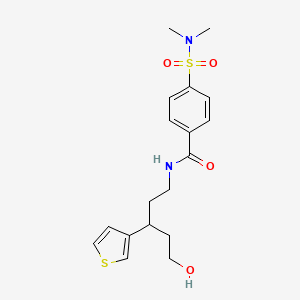
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)


